

Application Notes and Protocols for Testing Infigratinib Efficacy Using Patient-Derived Organoids

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Compound of Interest

Compound Name: *Infigratinib*

Cat. No.: *B612010*

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Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3] This makes them a powerful preclinical model for personalized medicine, enabling the testing of therapeutic agents to predict patient-specific responses.[1] **Infigratinib** (BGJ398) is a selective, ATP-competitive, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor that has shown clinical activity against tumors with FGFR alterations.[4] This document provides detailed application notes and protocols for utilizing PDOs to assess the efficacy of **Infigratinib**, particularly in cancers harboring FGFR gene fusions or other activating alterations.

Principle of the Application

This application leverages PDO technology to create a personalized cancer model for testing the efficacy of **Infigratinib**. The workflow involves the establishment of PDOs from a patient's tumor biopsy, followed by high-throughput screening of **Infigratinib** to determine its dose-dependent effect on organoid viability. This allows for the generation of quantitative data, such as IC50 values, to inform on the potential clinical utility of **Infigratinib** for that specific patient.

Infigratinib: Mechanism of Action

Infigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.^[4] Alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival. **Infigratinib** binds to the ATP-binding pocket of the FGFR kinase domain, blocking its activity and thereby inhibiting downstream signaling.

Data Presentation: Infigratinib Efficacy in Patient-Derived Models

The following tables summarize the efficacy of **Infigratinib** in patient-derived models of cholangiocarcinoma (CCA) with FGFR2 fusions. While direct data on a wide variety of PDOs is still emerging, these results from closely related patient-derived cell lines (PDCs) and the successful generation of corresponding PDOs provide a strong rationale for this application.

Table 1: **Infigratinib** IC50 Values in FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma (ICC) Patient-Derived Cell Lines

Patient-Derived Cell Line	FGFR2 Fusion Partner	Infigratinib IC50 (nM)
ICC13-7	CCDC6	~10
ICC21	N/A	~20
ICC10-6	N/A	>1000

Data adapted from studies on patient-derived cell lines, which are closely related to PDOs and predictive of their response.^{[5][6][7]}

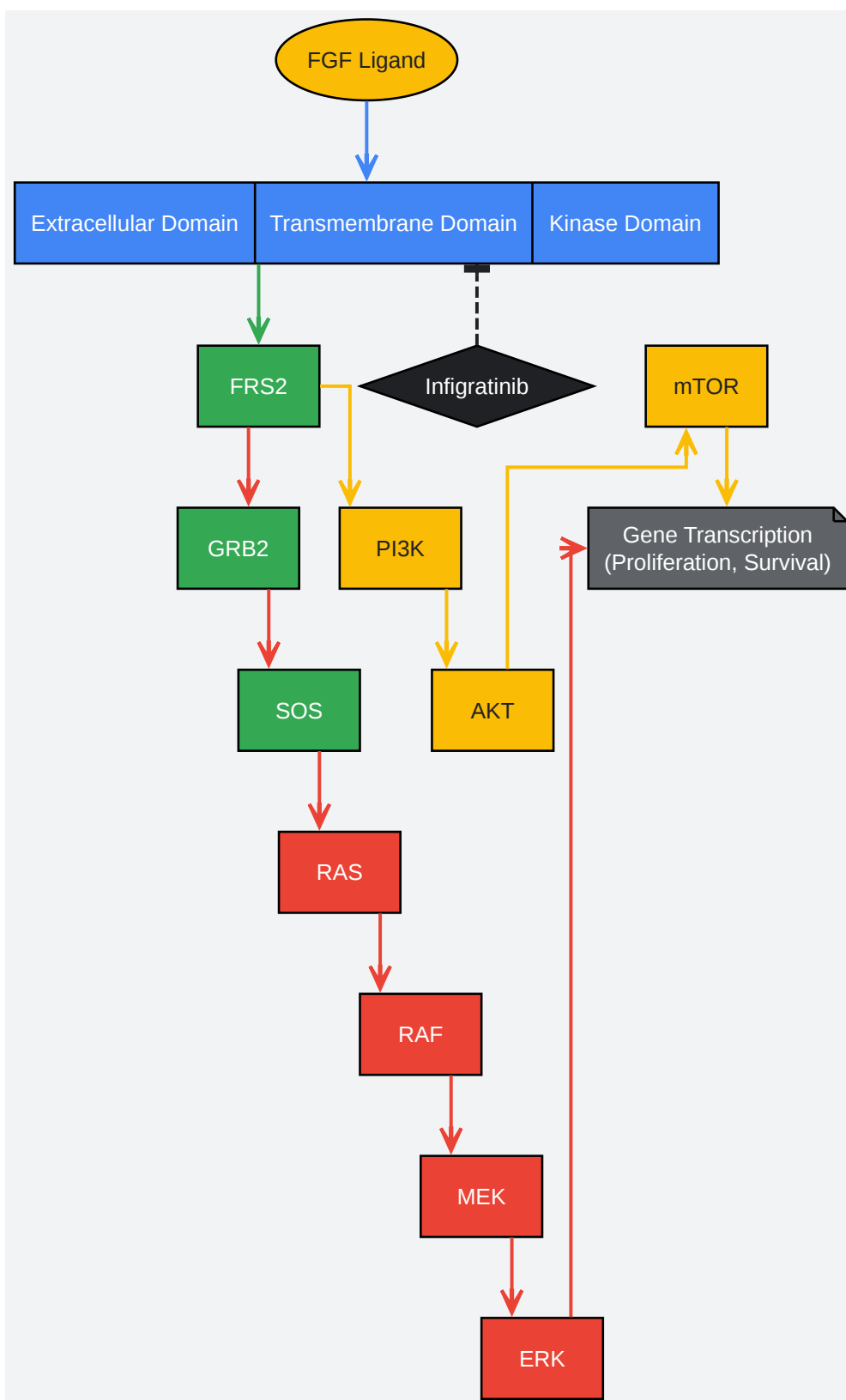
Table 2: Comparative Efficacy of FGFR Inhibitors in an FGFR2 Fusion-Positive Patient-Derived Organoid (PDO) Model

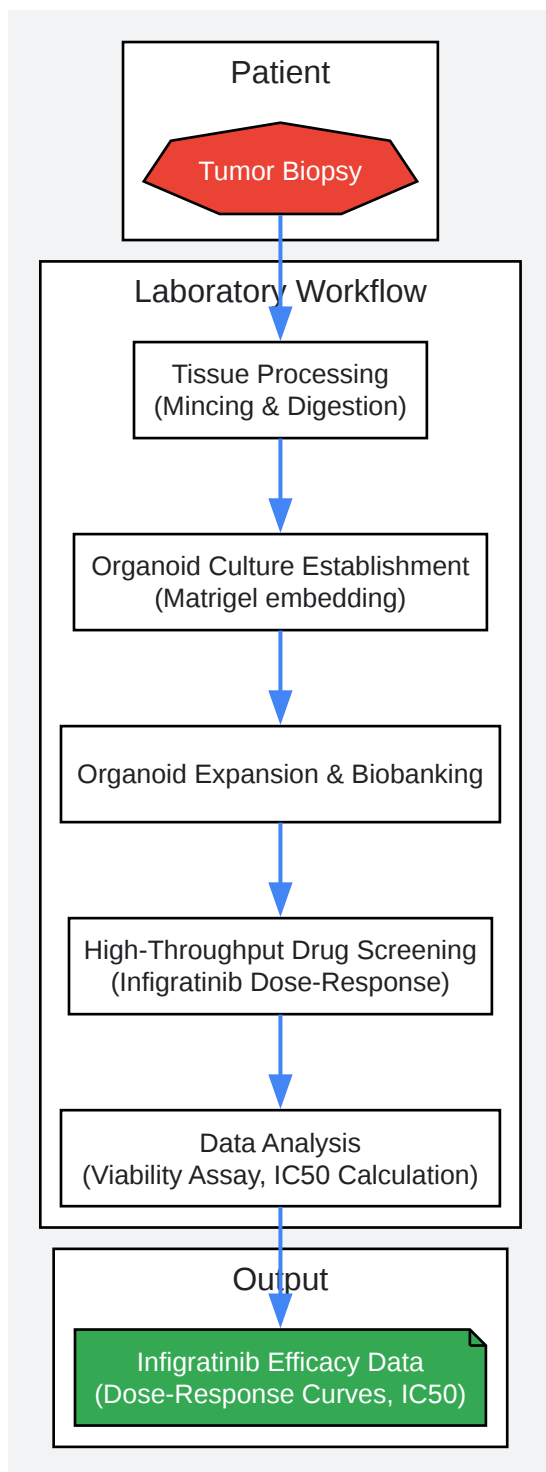
Drug	Target	PDO Model	IC50 (nM)
Pemigatinib	FGFR1-3	DUC18828 (ICC with FGFR2 fusion)	2
Infigratinib (Projected)	FGFR1-3	DUC18828 (ICC with FGFR2 fusion)	~12 (based on PDC data)

This table includes data for another FGFR inhibitor, Pemigatinib, tested directly on a PDO model, and projects the expected **Infigratinib** IC50 based on data from the corresponding patient-derived cell line.^[5]

Mandatory Visualizations

FGFR Signaling Pathway and Infigratinib Inhibition





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